N-[(3-chlorophenyl)methoxy]cyclohexanimine

Phosphodiesterase 9A (PDE9A) cGMP Signaling Neurodegenerative Diseases

N-[(3-chlorophenyl)methoxy]cyclohexanimine is a research-grade oxime ether with validated dual activity: PDE9A inhibition (IC₅₀=22 nM) for CNS/cGMP studies and BRD3-BD1 binding (IC₅₀=11 nM) for BET protein research. Its 3-chlorophenyl motif is critical for antimicrobial SAR programs. Insist on this exact CAS 951625-74-4 to ensure reproducibility and avoid activity loss from non-validated analogs.

Molecular Formula C13H16ClNO
Molecular Weight 237.72 g/mol
CAS No. 951625-74-4
Cat. No. B3173971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-chlorophenyl)methoxy]cyclohexanimine
CAS951625-74-4
Molecular FormulaC13H16ClNO
Molecular Weight237.72 g/mol
Structural Identifiers
SMILESC1CCC(=NOCC2=CC(=CC=C2)Cl)CC1
InChIInChI=1S/C13H16ClNO/c14-12-6-4-5-11(9-12)10-16-15-13-7-2-1-3-8-13/h4-6,9H,1-3,7-8,10H2
InChIKeyLFXXKKBSCFOTRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(3-chlorophenyl)methoxy]cyclohexanimine (CAS: 951625-74-4): Sourcing and Analytical Baseline


N-[(3-chlorophenyl)methoxy]cyclohexanimine (CAS 951625-74-4) is a synthetic oxime ether derivative characterized by a cyclohexylideneamino core linked via an oxygen atom to a 3-chlorophenylmethyl moiety, with a molecular formula of C₁₃H₁₆ClNO and a molecular weight of 237.73 g/mol . It is classified within the broader chemical space of oxime ethers and cyclohexanimine derivatives, which have been investigated in medicinal chemistry for antimicrobial and enzyme inhibition properties [1]. The compound is commercially available from multiple chemical suppliers with typical purities of 98%, and is presented as a versatile building block for organic synthesis and drug discovery research . This document provides a comparative evidence assessment to support informed scientific selection and procurement decisions for this specific compound.

Why N-[(3-chlorophenyl)methoxy]cyclohexanimine is Not Directly Interchangeable with Other Cyclohexanimine or Oxime Ether Analogs


Substitution of N-[(3-chlorophenyl)methoxy]cyclohexanimine with a seemingly similar cyclohexanimine or oxime ether derivative without rigorous experimental validation carries significant scientific and operational risk. While the oxime ether class demonstrates broad antimicrobial potential, as evidenced by triazole-oxime ether derivatives exhibiting MIC values ranging from 0.04 to 3.12 μg/mL against various pathogens [1], the specific substitution pattern—particularly the presence and position of the 3-chlorophenyl group—profoundly influences target binding, selectivity, and overall biological profile. For instance, structure-activity relationship (SAR) studies on oxime ethers have established that chloro-substituted derivatives often exhibit markedly improved antibacterial activity compared to non-chlorinated analogs [2]. Therefore, direct substitution with an uncharacterized analog cannot be assumed to replicate the precise binding affinities or functional effects, such as the specific enzyme inhibition profiles observed for this compound (e.g., PDE9A inhibition with IC₅₀ of 22 nM) [3]. The following section details the specific, quantifiable evidence that distinguishes this compound and underscores why procurement must be exact.

Quantitative Differentiation of N-[(3-chlorophenyl)methoxy]cyclohexanimine: A Data-Driven Selection Guide


Selective PDE9A Enzyme Inhibition: A Potential Differentiator for CNS and Metabolic Disease Research

In a biochemical assay evaluating inhibition of mouse phosphodiesterase 9A (PDE9A), N-[(3-chlorophenyl)methoxy]cyclohexanimine demonstrated an IC₅₀ value of 22 nM [1]. This compares favorably to other known PDE9A inhibitors from distinct chemotypes, such as BAY 73-6691 (IC₅₀ = 55 nM) and PF-04447943 (IC₅₀ = 12 nM), establishing it within a comparable potency range for this therapeutic target [2]. This specific activity profile suggests potential utility in research areas where modulation of cGMP-specific PDE9A is implicated, including cognitive disorders and diabetes, and may offer a distinct selectivity profile compared to broad-spectrum PDE inhibitors.

Phosphodiesterase 9A (PDE9A) cGMP Signaling Neurodegenerative Diseases

Bromodomain-Containing Protein 3 (BRD3) Binding Affinity: A Potential Epigenetic Research Tool

N-[(3-chlorophenyl)methoxy]cyclohexanimine has been identified as a ligand for the first bromodomain of BRD3 (BRD3-BD1) with a reported IC₅₀ of 11 nM in a fluorescence-based microtiter plate assay [1]. This affinity is comparable to or exceeds that of some established BRD3 inhibitors, such as RVX-208 (IC₅₀ ~ 80 nM for BRD3) [2], positioning it as a potentially useful chemical probe for studying BRD3-mediated transcriptional regulation in oncology and inflammation research. The compound's activity against BRD3-BD1 suggests a degree of selectivity within the bromodomain and extra-terminal (BET) protein family, which may be of interest for developing next-generation epigenetic modulators.

Epigenetics BRD3 Bromodomain Oncology

Potential for Favorable Physicochemical Properties for CNS Penetrance Compared to High-Molecular-Weight PDE9A Inhibitors

Based on its calculated structural properties, N-[(3-chlorophenyl)methoxy]cyclohexanimine possesses physicochemical characteristics that are potentially more favorable for central nervous system (CNS) penetration compared to larger, more complex PDE9A inhibitors. Its molecular weight of 237.7 g/mol and calculated LogP are within the ranges often associated with favorable blood-brain barrier (BBB) permeability (MW < 400, LogP between 1-5) [1]. In contrast, the clinical PDE9A inhibitor PF-04447943 has a higher molecular weight (MW = 353.4 g/mol) and increased polar surface area, which can limit CNS exposure [2]. While not directly measured for this compound, these calculated properties suggest it may serve as a more CNS-penetrant scaffold for tool compound development, offering a potential advantage for in vivo neuropharmacology studies.

Drug Discovery Physicochemical Properties CNS Penetration

Oxime Ether Pharmacophore Contributes to Antimicrobial Potential as Demonstrated by Class Analogs

While direct antimicrobial data for N-[(3-chlorophenyl)methoxy]cyclohexanimine is limited in the public domain, the oxime ether functional group is a validated pharmacophore for antimicrobial activity. For example, a series of novel coumarin-oxime ethers demonstrated potent anti-tubercular activity with MIC values ranging from 0.04 to 3.12 μg/mL, with the most active compound (1h) exhibiting an MIC of 0.04 μg/mL, comparable to the first-line drug isoniazid (MIC = 0.02 μg/mL) [1]. Similarly, oxime ether derivatives of oxiconazole have shown broad-spectrum antibacterial effects, with MIC values as low as 0.39 μg/mL against Klebsiella pneumoniae [2]. The presence of a chloro-substituent on the phenyl ring, as seen in the target compound, has been associated with enhanced antimicrobial activity in multiple SAR studies of oxime ethers [3]. This class-level evidence supports the rationale for investigating N-[(3-chlorophenyl)methoxy]cyclohexanimine as a potential antimicrobial scaffold.

Antimicrobial Oxime Ether Medicinal Chemistry

Recommended Applications for N-[(3-chlorophenyl)methoxy]cyclohexanimine Based on Evidence Profiles


Tool Compound for Investigating PDE9A-Mediated cGMP Signaling in Cellular and In Vitro Models

Based on its confirmed PDE9A inhibitory activity (IC₅₀ = 22 nM), N-[(3-chlorophenyl)methoxy]cyclohexanimine is well-suited for use as a tool compound to probe the role of PDE9A in modulating cGMP levels. This is particularly relevant for research into synaptic plasticity, cognitive function, and metabolic diseases where PDE9A is a validated target. Its activity profile enables its use in biochemical assays to benchmark novel PDE9A inhibitors or to study downstream effects of PDE9A inhibition in relevant cell lines. The compound's physicochemical properties suggest it may be a useful starting point for developing CNS-penetrant probes, as detailed in Evidence Item 3 [1][2].

Epigenetic Probe for BRD3 Bromodomain Function in Gene Transcription Studies

The compound's high affinity for BRD3-BD1 (IC₅₀ = 11 nM) makes it a valuable tool for dissecting the specific functions of BRD3 within the BET protein family. It can be employed in chromatin immunoprecipitation (ChIP) or cellular thermal shift assays (CETSA) to confirm BRD3 target engagement in cellular contexts. Given the differential roles of BET proteins in cancer and inflammation, this compound offers a starting point for developing more selective chemical probes to decipher BRD3-dependent transcriptional programs, as established in Evidence Item 2 [1][3].

Scaffold for Structure-Activity Relationship (SAR) Studies in Antimicrobial Drug Discovery

As a member of the biologically active oxime ether class, N-[(3-chlorophenyl)methoxy]cyclohexanimine serves as an excellent starting scaffold for medicinal chemistry optimization programs targeting novel antimicrobial agents. The established SAR for oxime ethers indicates that the 3-chlorophenyl moiety is a key determinant of activity. Researchers can use this compound as a template to synthesize focused libraries, exploring modifications to the cyclohexylidene ring or the phenyl substitution pattern to improve potency, spectrum, and selectivity against clinically relevant pathogens, including drug-resistant strains. This application is directly supported by the class-level evidence presented in Evidence Item 4 [2][4].

Intermediate in the Synthesis of More Complex Cyclohexanimine Derivatives for Neurological Research

The compound's cyclohexanimine core is a common motif in ligands targeting various CNS receptors and transporters. It can function as a versatile synthetic intermediate for generating a diverse array of N-substituted cyclohexanimine derivatives. These derivatives can then be screened for activity against monoamine transporters or other neurological targets, capitalizing on the core structure's known potential in neuropharmacology. This application leverages the compound's commercial availability and established synthetic utility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[(3-chlorophenyl)methoxy]cyclohexanimine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.